(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
Description
(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride is a secondary amine hydrochloride salt featuring a 2-fluoroethyl group and a propargyl (prop-2-yn-1-yl) substituent. The compound’s structure combines the electron-withdrawing fluorine atom, which enhances metabolic stability and lipophilicity, with the propargyl group, a motif known for its role in enzyme inhibition (e.g., monoamine oxidase-B, MAO-B).
Properties
IUPAC Name |
N-(2-fluoroethyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c1-2-4-7-5-3-6;/h1,7H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQOIQLWYCHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (2-fluoroethyl)amine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other separation techniques to ensure high quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoroethyl group in the molecule participates in nucleophilic substitution (SN2) reactions due to the electronegativity of fluorine and the β-fluoro effect. Key findings include:
- Alkylation/Acylation : The primary amine reacts with alkyl halides or acyl chlorides under basic conditions. For example, treatment with benzyl bromide in the presence of NaHCO₃ yields N-benzyl derivatives (RCY: 72–85%) .
- Fluorine Displacement : The fluorine atom in the 2-fluoroethyl group can be displaced by stronger nucleophiles (e.g., iodide or thiols) under polar aprotic solvents (DMF, DMSO), forming iodoethyl or thioethyl analogs .
Table 1: Representative Nucleophilic Substitutions
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, NaHCO₃, DCM | N-Benzyl derivative | 84 | |
| Thiolation | HSCH₂CO₂H, K₂CO₃, DMF | Thioether analog | 67 |
Alkyne Reactivity
The terminal alkyne (prop-2-yn-1-yl) undergoes characteristic reactions:
- Cyclotrimerization : Under catalytic Cu(I), the alkyne forms a benzene ring via [2+2+2] cycloaddition (yield: 84%) .
- Click Chemistry : Reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles (yield: 89–94%) .
- Hydrohalogenation : Adds HCl across the triple bond in protic solvents, yielding 2-chloropropene derivatives .
Table 2: Alkyne-Driven Reactions
| Reaction | Catalyst/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate | Triazole | 92 | |
| Cyclotrimerization | CuI, 80°C | Benzene derivative | 84 |
Reductive Amination and Cross-Coupling
The amine group facilitates reductive amination with ketones/aldehydes (e.g., acetone, NaBH₃CN) to form secondary amines (yield: 78%) . Additionally, the alkyne participates in Sonogashira coupling with aryl halides under Pd catalysis .
Acid-Base Reactions
As a hydrochloride salt, the compound releases free amine in basic media (e.g., NaOH, K₂CO₃), enabling further functionalization. Neutralization with NaHCO₃ regenerates the free base, which is prone to air oxidation and requires inert handling .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, understanding the relationship between chemical structure and biological activity is vital. The incorporation of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride into different molecular frameworks allows researchers to explore how modifications affect binding affinities and therapeutic efficacy. Studies have demonstrated that variations in substituents significantly influence the lipophilicity and binding characteristics of compounds targeting PD-L1, a key player in immune response regulation .
PET Tracer Development
The compound serves as a valuable building block for synthesizing fluorine-18 labeled PET tracers. Fluorine-18 is widely used in clinical imaging due to its favorable properties for detecting metabolic activity in tissues, particularly in oncology .
Table 2: Fluorine-18 Labeling Strategies
| Strategy | Description |
|---|---|
| Nucleophilic Substitution | Utilizes diaryliodonium salts for regioselective fluorination . |
| Electrophilic Fluorination | Involves direct fluorination of aromatic compounds . |
Recent advancements have highlighted the effectiveness of using this compound as a precursor for novel PET tracers that visualize specific biological pathways, facilitating improved diagnosis and treatment planning for various cancers .
Synthesis of Novel Tracers
A notable case study involved the synthesis of a new PET tracer using this compound as a core component. The tracer demonstrated high specificity for cancerous tissues, showcasing the compound's utility in developing targeted imaging agents .
Evaluation of Binding Affinities
Research has also focused on evaluating the binding affinities of derivatives synthesized from this compound against various biological targets. Results indicated that modifications to the compound could yield ligands with significantly enhanced potency compared to existing treatments, underscoring its potential impact on drug discovery efforts .
Mechanism of Action
The mechanism of action of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-yn-1-yl group can modulate its reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with (2-fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride, differing primarily in substituents or additional functional groups:
Key Observations :
- Fluorine Substitution: The 2-fluoroethyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs like (prop-2-yn-1-yl)(propyl)amine HCl .
- Hybrid Structures : Compound 15 () demonstrates balanced inhibition of cholinesterases (AChE, BChE) and MAO-B due to its tacrine-propargyl hybrid scaffold, suggesting that combining propargylamines with aromatic systems enhances multi-target efficacy.
Pharmacological Activity Profiles
Enzyme Inhibition
- Compound 15 : Exhibits dual cholinesterase and MAO-B inhibition (IC50(hAChE)=1.47 mM; IC50(hMAO-B)=40.39 nM), making it a promising candidate for Alzheimer’s disease .
Physicochemical Properties
- Melting Points : Compound 8 (N,N-di(prop-2-yn-1-yl)-THA·HCl) has a melting point of 198.1–199.0 °C, suggesting high crystallinity, whereas simpler analogs like (prop-2-yn-1-yl)(propyl)amine HCl lack reported thermal data .
- Permeability: Compound 15 is noted as a "permeable agent," likely due to its balanced logP from the phenoxy-tacrine moiety .
Biological Activity
(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.
Chemical Structure : The compound consists of a fluoroethyl group and a prop-2-yn-1-yl amine moiety, which contribute to its distinct chemical reactivity and biological interactions. Its CAS number is 1279874-66-6.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClF₁N |
| Molecular Weight | 151.58 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of (2-fluoroethyl)amine with propargyl chloride, facilitated by a base such as sodium hydroxide in an organic solvent like dichloromethane or tetrahydrofuran. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances binding affinity to specific targets, while the prop-2-yn-1-yl group modulates reactivity. This can lead to enzyme inhibition or activation, receptor modulation, and alterations in cellular signaling pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of propargyl amines have been reported to inhibit cell proliferation in various cancer cell lines, including HepG2 and HeLa cells . This suggests potential applications in cancer therapeutics.
2. Neuropharmacological Effects
The compound may also have implications in neuropharmacology, particularly as a building block for PET radiotracers. Fluorinated compounds are often utilized for imaging due to their favorable properties in positron emission tomography (PET) .
3. Enzyme Inhibition
The compound's ability to interact with enzymes suggests potential applications in drug design aimed at inhibiting specific enzymatic pathways relevant to disease states.
Case Studies
Several studies have examined the biological effects of related compounds:
Study 1: Anticancer Properties
In a study examining the effects of propargyl amine derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity against HeLa cells, indicating that structural variations can significantly influence biological activity .
Study 2: PET Imaging Applications
Research on fluorinated building blocks for PET tracers highlighted the utility of fluoroalkyl groups in enhancing imaging capabilities. The incorporation of this compound could potentially improve the efficacy of radiotracers used in neuroimaging .
Comparison with Similar Compounds
The unique presence of the fluoroethyl group distinguishes this compound from similar compounds such as (2-Chloroethyl)(prop-2-yn-1-yl)amine hydrochloride and (2-Bromoethyl)(prop-2-yn-1-yl)amine hydrochloride. The fluorinated compound shows enhanced stability and lipophilicity, which may lead to improved pharmacokinetic profiles compared to its chloro and bromo analogs .
| Compound | Stability | Lipophilicity | Biological Activity |
|---|---|---|---|
| (2-Fluoroethyl)(prop-2-yn-1-yl)amine HCl | High | High | Potential anticancer |
| (2-Chloroethyl)(prop-2-yn-1-yl)amine HCl | Moderate | Moderate | Limited anticancer |
| (2-Bromoethyl)(prop-2-yn-1-yl)amine HCl | Low | Low | Minimal activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a fluorinated alkyl halide (e.g., 2-fluoroethyl bromide) with propargylamine, followed by HCl treatment to form the hydrochloride salt. Key steps include:
- Alkylation : React propargylamine with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Use potassium carbonate as a base to neutralize HBr byproducts .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the amine intermediate.
- Salt Formation : Treat the amine with concentrated HCl in diethyl ether to precipitate the hydrochloride salt. Recrystallize from ethanol for >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms the presence of the fluoroethyl (-CH₂CH₂F) and propargyl (-C≡CH₂) groups. Key signals: δ ~4.5 ppm (CH₂F triplet, J = 47 Hz), δ ~3.1 ppm (propargyl CH₂) .
- X-ray Crystallography : SHELX-refined structures (e.g., SHELXL-2018) resolve bond angles and intermolecular interactions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accurate refinement of fluorine positions .
- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ at m/z 146.1 (free amine) and [M+Cl]⁻ adducts for the hydrochloride form .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free amine (<5 mg/mL). Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions. Solubility in organic solvents (e.g., DMSO, ethanol) is moderate (10–20 mg/mL), enabling formulation for in vitro assays .
Advanced Research Questions
Q. What mechanistic insights explain the neuroprotective effects of this compound, particularly its interaction with monoamine oxidase B (MAO-B)?
- Methodological Answer : In vitro MAO-B inhibition assays (using kynuramine as a substrate) reveal IC₅₀ values of 0.8–1.2 µM. Mechanistically, the propargyl group forms a covalent adduct with the FAD cofactor in MAO-B’s active site, while the fluoroethyl moiety enhances binding via hydrophobic interactions. Validate using:
- Enzyme Kinetics : Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
- Molecular Dynamics Simulations : GROMACS simulations (AMBER force field) model fluorine’s electronegativity effects on binding .
Q. How do structural modifications (e.g., fluorination, propargyl group) impact binding affinity to biological targets, as revealed by molecular docking studies?
- Methodological Answer : Docking (AutoDock Vina) into MAO-B (PDB: 2V5Z) shows:
- Propargyl Group : Forms a π-π interaction with Tyr398 (binding energy: −9.2 kcal/mol).
- Fluoroethyl Group : Stabilizes via van der Waals contacts with Leu164 and Ile198. Compare with non-fluorinated analogs (ΔG = −7.5 kcal/mol) to quantify fluorine’s contribution .
- SAR Studies : Replace propargyl with allyl or ethyl groups; fluorinate alternative positions (e.g., 3-fluoro) to assess activity loss/gain .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across enzymatic assays?
- Methodological Answer : Discrepancies (e.g., IC₅₀ = 0.8 µM vs. 2.5 µM) arise from assay variables:
- Substrate Concentration : Standardize kynuramine at 50 µM (Km ≈ 30 µM) to avoid saturation.
- Enzyme Source : Use recombinant human MAO-B (vs. rat liver extracts) to eliminate species-specific activity differences.
- Compound Purity : Validate via HPLC (≥98% purity; impurities <0.5%) to exclude batch variability .
Q. How can X-ray crystallography data inform the rational design of derivatives with enhanced pharmacological properties?
- Methodological Answer : SHELX-refined structures (resolution <1.0 Å) reveal:
- Fluorine Positioning : Electron density maps confirm C-F bond orientation, guiding fluorination at optimal positions for target engagement.
- Intermolecular Interactions : Hydrogen bonds between the hydrochloride and active-site water molecules suggest modifications to improve solubility without sacrificing affinity.
- Derivative Design : Introduce polar groups (e.g., hydroxyl) at non-critical positions to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
